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Compound of Interest

Compound Name: Carabersat

Cat. No.: B1668297

Head-to-Head Comparison: Carabersat and its
Analogue Tonabersat

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational drug
carabersat and its structurally similar analogue, tonabersat. The information presented is
intended to support research and development efforts by offering a detailed examination of
their respective mechanisms of action, preclinical efficacy, and clinical development
trajectories.

Executive Summary

Carabersat and tonabersat are benzopyran derivatives that were initially investigated for
neurological conditions, including epilepsy and migraine. While structurally analogous, their
development paths and mechanistic understanding have significantly diverged. Tonabersat has
been more extensively studied, with a well-defined mechanism of action centered on the
modulation of Connexin43 (Cx43) hemichannels and the subsequent inhibition of the NLRP3
inflammasome pathway. This has led to its investigation in a broader range of inflammatory and
neuroinflammatory conditions. Carabersat, identified as a potent anticonvulsant, showed early
promise but its development was discontinued. A key differentiator is the higher binding affinity
of tonabersat for their common, yet undisclosed, binding site.[1]
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Chemical and Pharmacological Properties

Carabersat and tonabersat share a core benzopyran structure but differ in their

stereochemistry and substituent groups, which significantly impacts their biological activity.

Property Carabersat Tonabersat Reference(s)
Chemical Formula C20H20FNO4 C20H19CIFNOa4 [21[3].[4]
Molecular Weight 357.38 g/mol 391.82 g/mol [5],
N-[(3R,4S)-6-acetyl-3-  N-[(3S,4S)-6-acetyl-3-
hydroxy-2,2-dimethyl- hydroxy-2,2-dimethyl-
IUPAC Name 3,4-dihydrochromen- 3,4-dihydrochromen-
4-yl]-4- 4-yl]-3-chloro-4-
fluorobenzamide fluorobenzamide
3-4x lower affinity than ) N
o o Higher affinity than
Binding Affinity tonabersat for the

same binding site.

carabersat.

Phase Il
Development Status ] )
(Discontinued)

Phase Il (Ongoing for

various indications)

Mechanism of Action

Tonabersat: A Connexin4d3 Hemichannel Modulator

Tonabersat's primary mechanism of action is the inhibition of Connexin43 (Cx43)

hemichannels. In pathological conditions, these hemichannels can open and release signaling

molecules, such as ATP, into the extracellular space. This release of ATP acts as a danger-

associated molecular pattern (DAMP), triggering the activation of the NLRP3 inflammasome.

By blocking Cx43 hemichannels, tonabersat prevents this ATP release, thereby suppressing

the priming and activation of the NLRP3 inflammasome and reducing the subsequent release

of pro-inflammatory cytokines like IL-13. This mechanism underlies its therapeutic potential in a

variety of inflammatory diseases. Tonabersat is also known to inhibit cortical spreading

depression (CSD), a phenomenon associated with migraine aura.
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Caption: Signaling pathway of Tonabersat's mechanism of action.

Carabersat: An Anticonvulsant with an Undefined
Mechanism

Carabersat is classified as an anticonvulsant agent. While it is structurally related to ATP-
sensitive potassium (KATP) channel openers, its mechanism is not believed to involve these
channels. It was shown to be effective in a clinical proof-of-concept study for partial onset
seizures, suggesting a mechanism that reduces neuronal hyperexcitability. However, the
precise molecular target and signaling pathway remain undefined in the available literature.

Preclinical Efficacy

The majority of available preclinical data focuses on tonabersat, particularly in models of
epilepsy and neuroinflammation.

Anticonvulsant Activity in Rodent Models

Tonabersat has demonstrated a robust anti-seizure profile across several standard rodent
models.
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] Tonabersat Carabersat Reference(s
Model Species Parameter
Result Result )
Audiogenic Frings AGS- Therapeutic
Seizures susceptible Index (Tl = >2000 Not Reported
(AGS) Mouse TDso/EDso)
Maximal )
Therapeutic
Electroshock Mouse >36 Not Reported
Index (TI)
(MES)
Maximal ]
Therapeutic
Electroshock Rat >240 Not Reported
Index (TI)
(MES)
v _
Seizure )
Pentylenetetr ~ Mouse & Rat ) Effective Not Reported
Attenuation
azol (PTZ)
Inhibition of
Hippocampal electrographi
pP ) P In Vitro (Rat) g P 0.5 uM Not Reported
Brain Slice ¢ bursting
(ICs0)

TDso (Median Toxic Dose): Dose causing motor impairment in 50% of animals. EDso (Median
Effective Dose): Dose providing seizure protection in 50% of animals.

Anti-inflammatory Activity

Tonabersat has shown significant efficacy in models of diabetic retinopathy and nephropathy by
inhibiting the NLRP3 inflammasome. In a mouse model of diabetic retinopathy, oral
administration of tonabersat reduced vascular leakage, inflammation, and inflammasome
activation.

Clinical Studies

Both molecules have been advanced to Phase Il clinical trials, but with different outcomes.
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o Carabersat: A proof-of-concept study demonstrated efficacy as an adjunctive therapy for
partial onset seizures. However, further development was discontinued for undisclosed

reasons.
e Tonabersat:

o Migraine: In studies of migraine with aura, tonabersat significantly reduced the frequency
of aura attacks but did not decrease the overall number of migraine headache days
compared to placebo. A systematic review concluded a lack of evidence for its efficacy in
migraine prophylaxis, though it was well-tolerated.

o Other Indications: Tonabersat is under active clinical investigation for various conditions
related to inflammation, including diabetic macular edema and dry age-related macular
degeneration.

Experimental Protocols
In Vivo Anticonvulsant Efficacy Testing

The preclinical anticonvulsant profile of a compound like tonabersat is typically evaluated using
a battery of rodent seizure models.
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Caption: Experimental workflow for in vivo anticonvulsant screening.
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Methodology:

Animal Models: Specific strains of mice or rats susceptible to seizures are used, such as the
Frings audiogenic seizure (AGS)-susceptible mouse for sound-induced seizures or standard
strains for electrically or chemically induced seizures (e.g., Maximal Electroshock Seizure
test, Pentylenetetrazol test).

Drug Administration: The test compound (tonabersat) and vehicle are administered to
different groups of animals, typically via oral gavage or intraperitoneal injection.

Efficacy Assessment (EDso): At the presumed time of peak effect, seizures are induced. The
animals are observed for the presence or absence of a specific seizure endpoint (e.g., tonic
hindlimb extension in the MES test). The dose that protects 50% of the animals is
determined as the EDso.

Toxicity Assessment (TDso): A separate cohort of animals is used to assess motor
impairment. The dose that causes 50% of the animals to fail a motor coordination test (e.g.,
the rotarod test) is determined as the TDso.

Therapeutic Index (TI): The Tl is calculated as the ratio of TDso to EDso. A higher Tl indicates
a better safety margin.

In Vitro NLRP3 Inflammasome Activation Assay

This assay is used to determine a compound's ability to inhibit the inflammasome pathway in a
cell-based model.
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Caption: Experimental workflow for an in vitro inflammasome assay.

Methodology:

e Cell Culture: Arelevant human cell line, such as retinal pigment epithelial (ARPE-19) cells or
renal proximal tubule epithelial cells (RPTECS), is cultured.

o Treatment: Cells are pre-treated with various concentrations of tonabersat or a vehicle
control.

» Stimulation: The cells are then exposed to conditions that mimic a disease state and are
known to activate the NLRP3 inflammasome, such as high glucose and a cocktail of pro-
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inflammatory cytokines (e.g., IL-1 and TNFa).

e Endpoint Measurement:

o Cytokine Release: The cell culture supernatant is collected, and the concentration of
secreted IL-1[ is quantified using an ELISA or a multiplex Luminex assay.

o Caspase-1 Activity: The activity of caspase-1, the enzyme that cleaves pro-IL-1[3, is
measured in the supernatant using a specific luminescence-based assay (e.g., Caspase-
Glo® 1 Inflammasome Assay).

o Protein Expression: The cells are lysed, and the protein levels of NLRP3 and the active,
cleaved form of caspase-1 are determined via Western blot to assess the assembly of the
inflammasome complex.

Conclusion

Carabersat and tonabersat represent a telling case study in drug development, where two
close analogues have followed markedly different paths. While both showed potential as
anticonvulsants, tonabersat's higher binding affinity and, crucially, the elucidation of its role as a
Connexin43 hemichannel and NLRP3 inflammasome modulator, have opened up a wider array
of therapeutic possibilities in neuroinflammatory and inflammatory diseases. The
discontinuation of carabersat's development, despite positive proof-of-concept data, highlights
the complex factors influencing the progression of drug candidates. For researchers,
tonabersat offers a valuable pharmacological tool to probe the role of the Cx43-NLRP3 axis in
various disease models, while the story of both compounds underscores the importance of
deep mechanistic understanding in unlocking the full therapeutic potential of a chemical
scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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